molecular formula C19H27NO2S B14265935 1-(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)dodecan-1-one CAS No. 185760-94-5

1-(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)dodecan-1-one

Cat. No.: B14265935
CAS No.: 185760-94-5
M. Wt: 333.5 g/mol
InChI Key: XLCGIVVKLNYJQM-UHFFFAOYSA-N
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Description

1-(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)dodecan-1-one is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)dodecan-1-one typically involves the condensation of a benzoxazole derivative with a dodecanone precursor. The reaction may be catalyzed by acidic or basic conditions, depending on the specific reagents used.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, specialized catalysts, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)dodecan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzoxazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)dodecan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds like 2-mercaptobenzoxazole and 2-aminobenzoxazole share structural similarities.

    Thioamide Compounds: Compounds containing the sulfanylidene group, such as thioacetamide.

Uniqueness

1-(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)dodecan-1-one is unique due to its specific combination of the benzoxazole ring and the dodecanone chain, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

185760-94-5

Molecular Formula

C19H27NO2S

Molecular Weight

333.5 g/mol

IUPAC Name

1-(2-sulfanylidene-1,3-benzoxazol-3-yl)dodecan-1-one

InChI

InChI=1S/C19H27NO2S/c1-2-3-4-5-6-7-8-9-10-15-18(21)20-16-13-11-12-14-17(16)22-19(20)23/h11-14H,2-10,15H2,1H3

InChI Key

XLCGIVVKLNYJQM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)N1C2=CC=CC=C2OC1=S

Origin of Product

United States

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